8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
8-(4-Chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative with a rigid azabicyclo[3.2.1]octane skeleton. Its structure features a 4-chlorobenzoyl group at the 8-position and a methoxy group at the 3-position (endo configuration, as inferred from Safety Data Sheets ). The 3-methoxy substituent likely influences stereoselectivity and binding affinity, while the 4-chlorobenzoyl moiety enhances lipophilicity and metabolic stability compared to alkyl or arylalkyl substituents .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDKQHPGMHWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the 8-azabicyclo[3.2.1]octane structure.
Introduction of the Methoxy Group: This step involves the methoxylation of the bicyclic core, typically using methanol and a suitable catalyst.
Attachment of the 4-Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the 4-chlorophenyl group is introduced using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane core is a versatile scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:
Substituent Variations at the 8-Position
Substituent Variations at the 3-Position
Stereochemical and Structural Modifications
- Stereochemistry : The endo configuration of the 3-methoxy group in the target compound may confer better binding to transporters compared to exo isomers, as seen in related tropane analogs .
- Bicyclic Modifications : Replacement of the azabicyclo[3.2.1]octane core with 8-oxa-3-azabicyclo[3.2.1]octane () reduces basicity and alters transporter interaction profiles .
Key Research Findings
Transporter Selectivity : The 8-cyclopropylmethyl group (e.g., 22e) demonstrates superior SERT/DAT selectivity (Ki ratio >100:1), while benzoyl derivatives like the target compound may prioritize DAT/NET inhibition .
Metabolic Stability : Chlorine-substituted analogs (e.g., 21g) show prolonged half-lives in vitro but are prone to hepatic glucuronidation .
Synthetic Accessibility: The 3-methoxy group is efficiently introduced via nucleophilic substitution or Mitsunobu reactions, as demonstrated in Safety Data Sheets .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 8-(4-Chlorobenzoyl)-3-methoxy-... | 307.78 | 3.2 | 0.15 |
| 8-Cyclopropylmethyl-3-diphenylmethoxy- | 449.56 | 4.8 | 0.02 |
| 3-(Diphenylmethoxy)-8-methyl-... | 337.45 | 4.5 | 0.01 |
Biological Activity
8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic compound belonging to the class of azabicyclic compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its interactions with monoamine transporters and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉ClN₂
- Molecular Weight : 264.79 g/mol
- CAS Number : 1708293-19-9
The compound exhibits significant activity at various monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structure-activity relationship (SAR) studies indicate that modifications to the azabicyclo framework can enhance selectivity and potency against these targets.
Key Findings:
- Dopamine Transporter (DAT) : The compound has shown a high binding affinity for DAT, with a K(i) value indicating potent inhibition of dopamine uptake.
- Serotonin Transporter (SERT) : It also interacts with SERT, although with a different selectivity profile compared to DAT.
- Norepinephrine Transporter (NET) : The compound exhibits lower affinity for NET, suggesting a potential for selective dopaminergic effects.
Biological Activity Data
The following table summarizes the biological activity of this compound based on various studies:
| Target | K(i) Value (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|
| DAT | 4.0 | 1060 |
| SERT | Not specified | - |
| NET | 1358 | - |
Case Studies
-
Study on Structure-Activity Relationships :
A study conducted by researchers focused on the SAR of various derivatives of azabicyclo compounds, including this compound. The results indicated that the introduction of specific substituents significantly enhanced DAT selectivity while reducing affinity for NET, making it a candidate for treating disorders like ADHD and depression through dopaminergic pathways . -
Therapeutic Potential in Neuropharmacology :
Another research highlighted the potential use of this compound in neuropharmacology due to its selective inhibition of DAT over NET and SERT, which suggests it may minimize side effects commonly associated with non-selective monoamine reuptake inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
